molecular formula C25H24FNO2 B2743390 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034230-40-3

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No. B2743390
CAS RN: 2034230-40-3
M. Wt: 389.47
InChI Key: QZSJRILXYYANMK-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as FDP and belongs to the class of synthetic opioids. FDP has been shown to have analgesic, anti-inflammatory, and antitussive effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antitumor Agents

Azetidin-2-ones, including structures similar to "1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one", have been synthesized and evaluated for their antiproliferative properties against cancer cells. These compounds target tubulin, inhibiting its polymerization, which disrupts microtubular structure in cancer cells, leading to G2/M arrest and apoptosis. This mechanism underlines their potential as antitumor agents, particularly in breast cancer cells where compounds showed potent antiproliferative activity (Greene et al., 2016).

Cholesterol Absorption Inhibitors

Compounds structurally related to "1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one" have been designed and synthesized as potent inhibitors of intestinal cholesterol absorption. These inhibitors have shown remarkable efficacy in lowering plasma cholesterol levels in animal models, indicating their potential for treating hypercholesterolemia (Rosenblum et al., 1998).

Antibacterial Agents

The molecule and its derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This is highlighted by the synthesis of novel azetidine-containing compounds that demonstrate significant potency against drug-resistant strains of bacteria, indicating their potential as new antibacterial agents (Kuramoto et al., 2003).

Serotonin Reuptake Inhibitors

Analogues of "1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one" have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds may offer new avenues for treating depression and other psychiatric disorders, showcasing the structural flexibility and therapeutic potential of the azetidinone backbone (Keverline-Frantz et al., 1998).

Enzyme Inhibition

Azetidin-2-ones have shown potential as inhibitors of human leukocyte elastase, an enzyme implicated in various inflammatory diseases. The synthesis of stereochemically diverse compounds revealed insights into their mechanism of action and provided a basis for the development of new anti-inflammatory agents (Doucet et al., 1997).

Catalytic Asymmetric Synthesis

Azetidine-containing compounds have been utilized in the catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of azetidinones in synthetic organic chemistry. This application highlights the role of such compounds in the development of enantioselective synthetic methodologies, expanding their utility beyond medicinal chemistry (Wang et al., 2008).

properties

IUPAC Name

1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO2/c26-22-11-13-23(14-12-22)29-18-19-16-27(17-19)25(28)15-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSJRILXYYANMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

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